molecular formula C4H7N7O2 B13901113 1H-triazole-4,5-dicarbohydrazide CAS No. 125810-59-5

1H-triazole-4,5-dicarbohydrazide

Cat. No.: B13901113
CAS No.: 125810-59-5
M. Wt: 185.15 g/mol
InChI Key: YFGFXLNOZXMDSD-UHFFFAOYSA-N
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Description

1H-Triazole-4,5-dicarbohydrazide is a heterocyclic compound that features a triazole ring substituted with carbohydrazide groups at the 4 and 5 positions

Preparation Methods

The synthesis of 1H-triazole-4,5-dicarbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diaminomaleonitrile with hydrazine hydrate, leading to the formation of the triazole ring with carbohydrazide substituents. The reaction conditions often involve heating and the use of solvents such as ethanol or water to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

1H-Triazole-4,5-dicarbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 1H-triazole-4,5-dicarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects .

Comparison with Similar Compounds

1H-Triazole-4,5-dicarbohydrazide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

125810-59-5

Molecular Formula

C4H7N7O2

Molecular Weight

185.15 g/mol

IUPAC Name

2H-triazole-4,5-dicarbohydrazide

InChI

InChI=1S/C4H7N7O2/c5-7-3(12)1-2(4(13)8-6)10-11-9-1/h5-6H2,(H,7,12)(H,8,13)(H,9,10,11)

InChI Key

YFGFXLNOZXMDSD-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=C1C(=O)NN)C(=O)NN

Origin of Product

United States

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